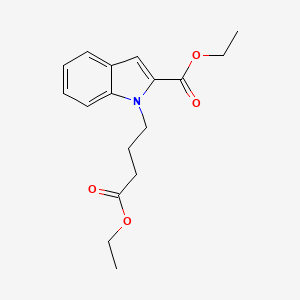

ethyl 1-(4-ethoxy-4-oxobutyl)-1H-indole-2-carboxylate

Description

Ethyl 1-(4-ethoxy-4-oxobutyl)-1H-indole-2-carboxylate is an indole derivative featuring a 4-ethoxy-4-oxobutyl substituent at the indole nitrogen (N1) and an ethyl ester group at the C2 position. The 4-ethoxy-4-oxobutyl chain introduces flexibility and lipophilicity, which may modulate solubility and biological activity .

Properties

Molecular Formula |

C17H21NO4 |

|---|---|

Molecular Weight |

303.35 g/mol |

IUPAC Name |

ethyl 1-(4-ethoxy-4-oxobutyl)indole-2-carboxylate |

InChI |

InChI=1S/C17H21NO4/c1-3-21-16(19)10-7-11-18-14-9-6-5-8-13(14)12-15(18)17(20)22-4-2/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3 |

InChI Key |

JZMHZLOEQUEYIF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCN1C2=CC=CC=C2C=C1C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

Detailed Procedure Example (Adapted from Literature)

- A 1H-indole substrate (1 mmol) is combined with norbornene (2 mmol), potassium carbonate (2 mmol), and palladium(II) chloride bis(acetonitrile) complex (0.1 mmol) in a solvent such as dimethylacetamide with a small amount of water.

- The alkyl bromide (4-ethoxy-4-oxobutyl bromide, 2 mmol) is added under inert atmosphere after degassing.

- The reaction mixture is stirred at 70–90 °C under argon for several hours until completion (monitored by thin-layer chromatography).

- After cooling, the mixture is diluted with diethyl ether, filtered, and concentrated.

- The crude product is purified by flash column chromatography on silica gel to yield the alkylated indole derivative.

This palladium/norbornene cocatalyzed method enables regioselective C–H alkylation at the indole nitrogen, offering high yields and functional group tolerance.

Reaction Conditions and Optimization

| Parameter | Typical Condition | Effect on Yield and Purity |

|---|---|---|

| Catalyst | PdCl2(MeCN)2 (10 mol%) | Essential for regioselective alkylation; higher loading can improve conversion but increase cost |

| Base | K2CO3 or KHCO3 | Neutralizes acid byproducts; choice affects reaction rate and selectivity |

| Solvent | DMA, DMF, or DMSO with small water content | Polar aprotic solvents facilitate catalyst activity; water improves solubility and reaction kinetics |

| Temperature | 60–90 °C | Higher temperature increases rate but may cause side reactions |

| Atmosphere | Argon or air balloon pressure | Inert atmosphere prevents oxidation of sensitive intermediates |

Optimization of these parameters is crucial for maximizing yield and purity, especially for scale-up in industrial settings.

Purification Techniques

- Flash Column Chromatography: Silica gel with dry loading is commonly used to separate the product from impurities.

- Recrystallization: From suitable solvents to improve purity.

- Extraction: Sequential washes with water and organic solvents to remove inorganic salts and residual reagents.

Chemical Reaction Analysis and Variations

This compound can undergo further transformations:

| Reaction Type | Reagents | Products | Notes |

|---|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Conversion of formyl to carboxylic acid derivatives | Alters polarity and biological activity |

| Reduction | Sodium borohydride, lithium aluminum hydride | Reduction of formyl to hydroxymethyl group | Useful for generating alcohol derivatives |

| Substitution | Amines, thiols under basic conditions | Replacement of ethoxy group with other nucleophiles | Expands chemical diversity for SAR studies |

Research Findings and Applications

- The palladium/norbornene cocatalytic system for direct C–H alkylation of indoles has been demonstrated to be efficient and regioselective, enabling the synthesis of various indole derivatives including this compound.

- This compound serves as a versatile intermediate in medicinal chemistry for synthesizing potential anti-inflammatory and anticancer agents due to its indole core and functional side chains.

- Its derivatives are also explored in material sciences for organic semiconductors and related applications.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-ethoxy-4-oxobutyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Ethyl 1-(4-ethoxy-4-oxobutyl)-1H-indole-2-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in studies involving indole derivatives, which are known for their biological activities, including antimicrobial and anticancer properties.

Medicine: Research into indole derivatives often focuses on their potential therapeutic applications, such as drug development for cancer and other diseases.

Mechanism of Action

The mechanism of action of ethyl 1-(4-ethoxy-4-oxobutyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors, influencing biological processes such as cell signaling and gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at N1 and C2

Methyl 1-(4-Ethoxy-4-oxobutyl)-4-(4-(benzyloxy)phenyl)-1H-pyrrole-2-carboxylate

- Core Structure : Pyrrole instead of indole.

- Substituents : A benzyloxy-phenyl group at C4 and methyl ester at C2.

- The bulky benzyloxy-phenyl group may hinder membrane permeability but enhance target binding specificity .

Methyl 1-(4-Chlorobenzyl)-1H-indole-2-carboxylate

- Substituents : 4-Chlorobenzyl at N1 and methyl ester at C2.

- The rigid benzyl group may improve crystallinity but reduce solubility compared to the flexible 4-ethoxy-4-oxobutyl chain .

Ethyl 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxylate

- Substituents : Bromo at C5 and 4-chlorobenzyl at N1.

- The dual halogen substitution may confer cytotoxicity, as seen in related anticancer studies .

Physicochemical Properties

| Compound Name | Melting Point (°C) | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| Ethyl 1-(4-ethoxy-4-oxobutyl)-1H-indole-2-carboxylate | Not reported | 307.34 | Ethyl ester, ethoxy-oxobutyl |

| Ethyl 4-isopropyl-1H-indole-2-carboxylate | Not reported | 231.29 | Isopropyl at C4 |

| Ethyl 4-nitro-1H-indole-2-carboxylate | Not reported | 264.24 | Nitro at C4 |

| Ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylate | Not reported | 328.18 | Bromo at C4, methoxy at C5 |

- Solubility : Nitro and bromo substituents (e.g., Ethyl 4-nitro-1H-indole-2-carboxylate) reduce aqueous solubility due to increased hydrophobicity .

Biological Activity

Ethyl 1-(4-ethoxy-4-oxobutyl)-1H-indole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and comparisons with related compounds.

This compound can be synthesized through various organic reactions. The general synthetic route involves:

- Formation of the Indole Core : Using indole derivatives and appropriate reagents.

- Esterification : Reaction of the indole with ethyl chloroacetate or similar compounds.

- Functionalization : Introduction of the 4-ethoxy-4-oxobutyl group via nucleophilic substitution.

The molecular formula is with a molecular weight of approximately 303.353 g/mol .

Antimicrobial and Anticancer Properties

Research indicates that compounds with indole structures, including this compound, exhibit significant antimicrobial and anticancer activities. In particular:

- Antimicrobial Activity : Studies have shown that indole derivatives can inhibit the growth of various bacteria and fungi . The compound's structure suggests potential interactions with microbial cell membranes or metabolic pathways.

- Anticancer Activity : Indole derivatives have been explored for their ability to inhibit cancer cell proliferation. For instance, modifications to the indole core can enhance binding to cancer-related targets, leading to increased cytotoxicity against tumor cells .

The proposed mechanism for the biological activity of this compound involves:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cell proliferation and survival pathways, such as kinases .

- Receptor Interaction : It may interact with specific cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells .

- Metal Chelation : Similar compounds have shown ability to chelate metal ions, which is crucial for the activity of certain enzymes, particularly in viral replication processes .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related indole compounds, providing insights into their potential therapeutic applications:

Comparison with Similar Compounds

This compound can be compared with other indole derivatives to assess its unique properties:

| Compound Name | Structure | Notable Activities |

|---|---|---|

| Methyl 1H-indole-2-carboxylate | Similar backbone | Antifungal, anti-inflammatory |

| Ethyl indole-2-carboxylate | Basic indole structure | Anticancer properties |

Q & A

Q. How can researchers optimize the regioselectivity of Friedel-Crafts acylation in synthesizing ethyl 1-(4-ethoxy-4-oxobutyl)-1H-indole-2-carboxylate?

Friedel-Crafts acylation of indole-2-carboxylate derivatives often yields regioisomeric mixtures. To optimize regioselectivity, reaction conditions (e.g., solvent, catalyst, temperature) must be systematically tested. For example, using AlCl₃ as a catalyst with maleic anhydride favors 5- or 7-substitution on the indole ring, depending on substituents like methoxy groups. Crystallization or chromatographic purification is typically required to isolate the desired regioisomer .

Q. What spectroscopic methods are most effective for characterizing the structure and purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR and selective INEPT experiments confirm substitution patterns and regioselectivity. For instance, coupling constants in aromatic regions distinguish 5- vs. 7-substituted indoles .

- X-ray Crystallography : Resolves ambiguities in regiochemistry and provides definitive structural confirmation .

- HPLC-MS : Validates purity (>95%) and molecular weight alignment with theoretical values .

Q. What are the recommended storage conditions to ensure compound stability?

The compound is stable under standard laboratory storage (2–8°C in airtight containers, protected from light and moisture). Decomposition risks arise from prolonged exposure to high temperatures (>40°C) or acidic/basic environments .

Q. What toxicity profiles should researchers consider when handling this compound?

Acute toxicity (oral LD₅₀: Category 4, H302) and irritant effects (skin: Category 2, H315; eyes: Category 2A, H319) are documented. Use PPE (gloves, goggles) and work in a fume hood. No carcinogenic risks are reported per IARC guidelines .

Advanced Research Questions

Q. How do electronic and steric effects influence regioselectivity in electrophilic substitutions on the indole ring?

Substituents like methoxy groups alter electron density, directing electrophiles to specific positions. For example, 6-methoxy-indole-2-carboxylate derivatives exhibit exclusive 7-regioselectivity due to steric hindrance and resonance effects. Computational modeling (e.g., DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. Can computational methods (e.g., quantum chemistry) streamline reaction design for derivatives of this compound?

Yes. Tools like COMSOL Multiphysics integrated with AI enable reaction path searches, transition-state analysis, and condition optimization. For example, ICReDD’s hybrid computational-experimental workflows reduce trial-and-error by predicting optimal catalysts and solvents .

Q. How can aza-Michael additions expand the functionalization of this compound for medicinal chemistry applications?

The 4-oxobut-2-enoic acid moiety undergoes aza-Michael additions with chiral amines to synthesize γ-oxo/hydroxy amino acids. This method is scalable and enantioselective when using CIAT (catalytic asymmetric transfer hydrogenation) protocols .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for regioisomeric products?

- Comparative Analysis : Cross-reference experimental shifts with computed NMR spectra (e.g., using Gaussian or ADF software).

- Isotopic Labeling : Deuterated analogs or NOE experiments clarify spatial arrangements.

- Crystallographic Validation : Resolves ambiguous assignments from overlapping peaks .

Q. What green chemistry approaches can minimize waste in large-scale synthesis?

- Solvent Selection : Replace acetic acid (used in reflux) with biodegradable solvents (e.g., cyclopentyl methyl ether).

- Catalyst Recycling : Immobilize AlCl₃ on silica gel to reduce metal waste.

- Flow Chemistry : Continuous processes improve yield and reduce energy consumption .

Methodological Notes

- Data Contradiction Analysis : Cross-validate experimental results with computational predictions and orthogonal techniques (e.g., IR, UV-Vis) to address inconsistencies .

- Experimental Design : Use factorial design (e.g., 2³ factorial matrix) to evaluate the impact of variables like temperature, catalyst loading, and solvent polarity on yield and regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.